4-(phenylsulfonyl)benzyl 3-iodobenzoate
Description
4-(Phenylsulfonyl)benzyl 3-iodobenzoate is a synthetic organic compound characterized by two key structural motifs:
- Phenylsulfonyl-benzyl group: A benzyl moiety substituted with a phenylsulfonyl group at the para position. The sulfonyl group (-SO₂-) enhances stability and influences electronic properties, making the compound resistant to hydrolysis compared to simpler esters .
- 3-Iodobenzoate ester: The benzoate ester features an iodine atom at the meta position, contributing steric bulk and unique electronic effects due to iodine’s polarizability and low electronegativity.
This compound is hypothesized to exhibit biological activity, particularly in antimicrobial or anticancer contexts, based on structural parallels with sulfonyl- and halogen-containing analogs .
Properties
IUPAC Name |
[4-(benzenesulfonyl)phenyl]methyl 3-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15IO4S/c21-17-6-4-5-16(13-17)20(22)25-14-15-9-11-19(12-10-15)26(23,24)18-7-2-1-3-8-18/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEJBJYBSAPVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15IO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations in Sulfonyl-Containing Benzoates
The table below compares the target compound with analogs differing in sulfonyl groups, ester moieties, and halogen substituents:
Key Observations :
- Sulfonyl vs. Sulfamoyl : The phenylsulfonyl group in the target compound lacks the NH moiety found in sulfamoyl derivatives, reducing hydrogen-bonding capacity but increasing chemical stability .
- Ester Group : The benzyl ester in the target compound likely increases lipophilicity compared to methyl or ethyl esters, favoring membrane permeability .
Comparison with Iodinated Aromatic Compounds
Iodine’s role in aromatic systems is critical for both reactivity and bioactivity:
Key Insights :
- Iodine vs. Fluorine : While fluorine enhances electronegativity and metabolic stability, iodine’s polarizability may improve binding to hydrophobic pockets in proteins .
Future research should prioritize :
- Synthesis optimization to improve yield and purity.
- In vitro screening for antimicrobial, anti-inflammatory, and anticancer activity.
- Structural modification studies (e.g., replacing iodine with other halogens) to refine bioactivity.
This compound’s versatility underscores the importance of sulfonyl and halogen motifs in medicinal chemistry, warranting further exploration in both academic and industrial settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
